molecular formula C15H19NO5 B175248 (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid CAS No. 1212264-04-4

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid

Cat. No.: B175248
CAS No.: 1212264-04-4
M. Wt: 293.31 g/mol
InChI Key: WQOILGYIQSBEMR-UPJWGTAASA-N
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Description

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a complex organic compound with significant stereochemical properties This compound is characterized by its three stereogenic centers, which contribute to its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of functional groups: The hydroxyl and carboxylic acid groups are introduced through selective oxidation and reduction reactions.

    Protection and deprotection steps: The benzyloxycarbonyl group is often used as a protecting group for the amino function, which is later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like trifluoroacetic acid (TFA) and hydrogenation catalysts are used for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol, known for its cooling properties.

    Cyclohexanol derivatives: Compounds with similar cyclohexane rings and functional groups.

Uniqueness

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOILGYIQSBEMR-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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